9,11-Symco
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Overview
Description
9,11-Symco is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a cyclopentyl ring, and a hexahydronaphthalenone core. Its unique configuration makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-Symco typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxyl groups through selective oxidation reactions. The hexahydronaphthalenone core is then constructed via cyclization reactions, and the final product is obtained through purification techniques such as recrystallization and chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precision and efficiency. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, which could lead to the discovery of new drugs or therapeutic agents.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. Researchers investigate its potential as a lead compound for the development of new medications, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its applications in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which 9,11-Symco exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s hydroxyl groups and hydrophobic regions enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This mechanism is crucial for its potential therapeutic applications, as it determines the compound’s efficacy and specificity.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble Gas Compounds: Chemical compounds that include elements from the noble gases, known for their unique reactivity.
Uniqueness: Compared to similar compounds, 9,11-Symco stands out due to its complex structure and multiple functional groups
Properties
CAS No. |
143625-40-5 |
---|---|
Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C28H46O4/c1-17(2)18(3)7-8-19(4)22-9-10-23(27(22,5)13-14-29)21-16-25(31)24-15-20(30)11-12-28(24,6)26(21)32/h16-17,19-20,22-25,29-31H,3,7-15H2,1-2,4-6H3/t19-,20?,22-,23?,24?,25?,27-,28+/m1/s1 |
InChI Key |
XHFAXVFEJWTPSR-LQZOCPDKSA-N |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CCC([C@]1(C)CCO)C2=CC(C3CC(CC[C@@]3(C2=O)C)O)O |
SMILES |
CC(C)C(=C)CCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC(C1(C)CCO)C2=CC(C3CC(CCC3(C2=O)C)O)O |
Synonyms |
9,11-seco-3,6,11-trihydroxy-24-methylenecholest-7-en-9-one 9,11-SYMCO |
Origin of Product |
United States |
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